JH-X-119-01
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Overview
Description
JH-X-119-01 is a highly selective inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1). This compound has shown significant potential in the treatment of various hematological malignancies and autoimmune diseases due to its ability to inhibit IRAK1 with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH-X-119-01 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
JH-X-119-01 undergoes several types of chemical reactions, including:
Covalent Bond Formation: It forms a covalent bond with IRAK1 at cysteine 302, leading to irreversible inhibition.
Phosphorylation Inhibition: It inhibits the phosphorylation of IRAK1, which is a key post-translational modification required for its activation.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Reagents: Organic solvents like dimethyl sulfoxide (DMSO), various catalysts, and specific inhibitors.
Conditions: Controlled temperature and pH, often under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major product formed from the reaction of this compound with IRAK1 is an irreversibly inhibited IRAK1 enzyme, which leads to the suppression of downstream signaling pathways involved in inflammation and cancer cell proliferation .
Scientific Research Applications
JH-X-119-01 has a wide range of scientific research applications, including:
Mechanism of Action
JH-X-119-01 exerts its effects by selectively inhibiting IRAK1. The compound binds covalently to cysteine 302 on IRAK1, leading to irreversible inhibition. This prevents the phosphorylation and activation of IRAK1, thereby blocking the downstream signaling pathways that promote inflammation and cancer cell survival . The primary molecular targets of this compound are IRAK1 and, to a lesser extent, YSK4 and MEK3 .
Comparison with Similar Compounds
Similar Compounds
Pacritinib: Another potent inhibitor of IRAK1, used in the treatment of hematological malignancies.
JNJ-101: An IRAK1 degrader that provides novel insights into the scaffolding function of IRAK1.
Uniqueness of JH-X-119-01
This compound is unique due to its high selectivity and potency in inhibiting IRAK1. Unlike other inhibitors, it shows minimal off-target effects, making it a valuable tool for studying IRAK1-related pathways and developing targeted therapies .
Biological Activity
JH-X-119-01 is a novel, highly selective covalent inhibitor targeting interleukin-1 receptor-associated kinase 1 (IRAK1), which plays a crucial role in the innate immune response and is implicated in various neoplastic disorders. This article delves into the biological activity of this compound, presenting data from biochemical assays, case studies, and research findings.
This compound irreversibly binds to IRAK1 at cysteine residue C302, leading to the inhibition of its kinase activity. This compound was developed as a selective alternative to earlier IRAK inhibitors, demonstrating significant potency with an apparent IC50 of 9 nM against IRAK1 while exhibiting no inhibition of IRAK4 at concentrations up to 10 µM . The selectivity profile of this compound was assessed using KinomeScan, revealing off-target activity against only two kinases, YSK4 and MEK3 .
Cytotoxicity and Efficacy
In vitro studies indicated that this compound exhibits cytotoxic effects in B-cell lymphoma cell lines, particularly those harboring MYD88 mutations. The compound showed moderate cell killing effects with effective concentrations (EC50) ranging from 0.59 to 9.72 µM across various cell lines . Importantly, the combination of this compound with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing in MYD88-mutated cells, suggesting a potential therapeutic strategy for enhancing anti-tumor efficacy .
Case Studies
Study on Acute Graft-Versus-Host Disease (aGVHD) : A study investigated the effects of this compound in a murine model of aGVHD following allogeneic hematopoietic cell transplantation (allo-HCT). The administration of this compound resulted in increased survival rates and reduced symptoms of aGVHD. Notably, there was a decrease in Th1 and Tc1 cell populations, along with reduced production of inflammatory cytokines such as TNFα and IFNγ by macrophages . RNA sequencing analyses indicated that this compound modulated several pathophysiological processes in bone marrow dendritic cells (BMDCs), including downregulation of GVHD-related genes without impairing T cell cytotoxicity or recovery of hematopoietic cells .
Data Summary
The following table summarizes key findings related to the biological activity and selectivity of this compound:
Parameter | Value |
---|---|
Target | IRAK1 |
Binding Site | Cysteine 302 |
IC50 for IRAK1 | 9 nM |
Selectivity for IRAK4 | No inhibition up to 10 µM |
Off-target Kinases | YSK4 (IC50 = 57 nM), MEK3 |
Cytotoxicity EC50 Range | 0.59 - 9.72 µM |
Synergistic Effect with Ibrutinib | Yes |
In vivo Half-life | 1.61 hours |
Cmax (IV dosing) | 9.95 µM |
Clearance Rate | 18.84 mL/min/kg |
Properties
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPGYMGERDXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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